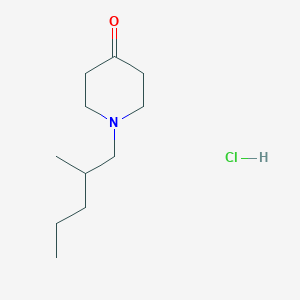
1-(2-Methylpentyl)piperidin-4-one hydrochloride
Overview
Description
1-(2-Methylpentyl)piperidin-4-one hydrochloride, also known as MPPH, is a synthetic organic compound that has been used in a variety of scientific research experiments. It is a white, crystalline solid with a molecular weight of 183.66 g/mol. MPPH has a melting point of 140-142°C, and it is soluble in water, ethanol, and other organic solvents. MPPH is an important intermediate for the synthesis of other organic compounds, such as pharmaceuticals and agrochemicals.
Scientific Research Applications
Synthesis and Structural Insights
- The synthesis and structural analysis of various piperidin-4-one derivatives have been extensively studied. For instance, the synthesis of 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime and its structural characterization revealed a nonplanar molecule with the piperidine exhibiting a chair conformation, adding to the understanding of the molecular structure of similar compounds (Xue Si-jia, 2011).
Bioactivity and Medicinal Chemistry
A series of 2,6-diaryl-3-methyl-4-piperidones, resembling the core structure of 1-(2-Methylpentyl)piperidin-4-one hydrochloride, were synthesized and evaluated for their bioactivity. This research demonstrated their potential in analgesic, local anesthetic, and antifungal activities, highlighting the bioactive potential of piperidin-4-one derivatives (N. Rameshkumar et al., 2003).
Novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters were synthesized and demonstrated significant antioxidant and antimicrobial potential, indicating the versatility of piperidin-4-one derivatives in developing new therapeutic agents (S. T. Harini et al., 2014).
The synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and their evaluation as anticancer agents revealed promising anticancer activity, suggesting the potential of piperidin-4-one derivatives in cancer treatment (A. Rehman et al., 2018).
Crystallography and Molecular Structure
Detailed crystallographic studies have been conducted on piperidin-4-one derivatives, such as 4-carboxypiperidinium chloride, providing valuable insights into the molecular and crystal structure, which is crucial for understanding the chemical behavior and potential applications of these compounds (M. Szafran et al., 2007).
The synthesis and molecular structure of (E)-Methyl 3-(2-Hydroxyphenyl)-2-(Piperidine-1-Carbonyl) Acrylate, stabilized by hydrogen bonding and C-H…π interactions, showcases the intricate molecular interactions and stability of piperidin-4-one derivatives (I. Khan et al., 2013).
The study of cocrystals of bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride provides an understanding of molecular interactions and the crystal structure, offering insights into the stability and potential applications of related piperidin-4-one derivatives (Z. Dega-Szafran et al., 2006).
properties
IUPAC Name |
1-(2-methylpentyl)piperidin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO.ClH/c1-3-4-10(2)9-12-7-5-11(13)6-8-12;/h10H,3-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZRVIQHGOFKCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CN1CCC(=O)CC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylpentyl)piperidin-4-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3,6-dicarboxylic acid 6-benzyl ester 3-methyl ester](/img/structure/B1379552.png)
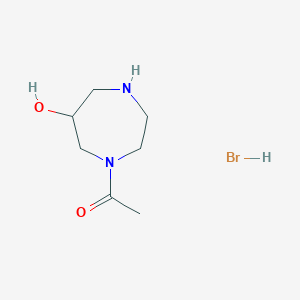
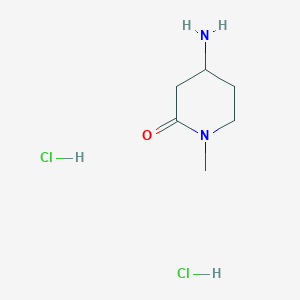
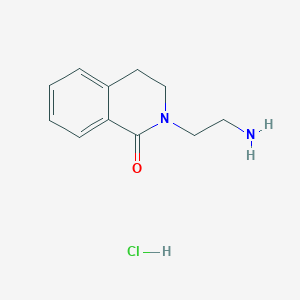
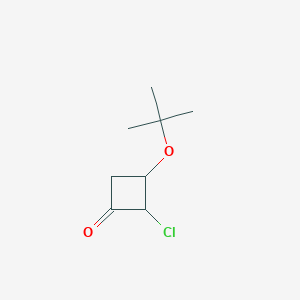
![6-Bromopyrazolo[1,5-a]pyridin-2-amine](/img/structure/B1379561.png)

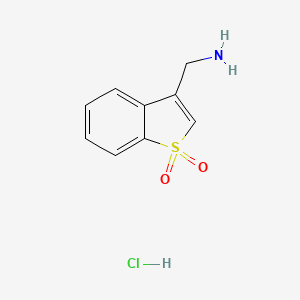
![Tert-butyl 4-[(pyridin-2-ylmethyl)amino]azepane-1-carboxylate](/img/structure/B1379566.png)

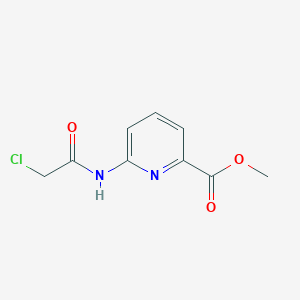

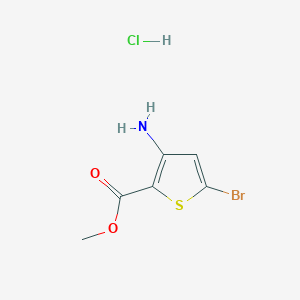
![6-Iodo-7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1379573.png)